1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine

Medicinal chemistry Physicochemical property tuning hERG safety optimization

This 4,4-difluoropiperidine ether features a critical bromine handle for Suzuki-Miyaura cross-coupling and an ortho-fluoro substituent that enhances oxidative addition at Pd(0) while tuning metabolic stability. The gem-difluoropiperidine core depresses amine basicity by ~3.14 pKₐ units versus unsubstituted piperidine, reducing hERG liability and improving CNS MPO scores. One batch enables a one-scaffold, many-analogs strategy—accelerate SAR around D4R-selective probes, TREK-1/TWIK-1 dimeric channel dissectors, and BBB-penetrant kinase inhibitors. Procure this single strategic intermediate to streamline your medicinal chemistry workflow.

Molecular Formula C14H17BrF3NO
Molecular Weight 352.19 g/mol
Cat. No. B8166734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine
Molecular FormulaC14H17BrF3NO
Molecular Weight352.19 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)CCCOC2=C(C=C(C=C2)Br)F
InChIInChI=1S/C14H17BrF3NO/c15-11-2-3-13(12(16)10-11)20-9-1-6-19-7-4-14(17,18)5-8-19/h2-3,10H,1,4-9H2
InChIKeyVEUFAEJQALKZGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine (CAS 2741450-98-4): Core Physicochemical & Scaffold Overview for Procurement


1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine (CAS 2741450-98-4, molecular formula C₁₄H₁₇BrF₃NO, MW 352.19 g/mol) is a halogenated piperidine derivative featuring a 4,4-difluoropiperidine core, a three-carbon propyl linker, and a 4-bromo-2-fluorophenoxy terminal group . This compound belongs to the class of 4,4-difluoropiperidine ethers, a privileged scaffold extensively utilized in medicinal chemistry to modulate basicity, lipophilicity, and target selectivity [1]. The combination of the difluoropiperidine motif with the aryl bromide handle positions it as a versatile intermediate for late-stage functionalization via cross-coupling reactions, while the scaffold's intrinsic physicochemical properties confer meaningful differentiation from non-fluorinated or mono-halogenated analogs in drug discovery and chemical biology applications.

Why Non-Fluorinated Piperidine Analogs or Mono-Halogenated Variants Cannot Substitute for 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine


The 4,4-difluoropiperidine core imparts a substantial reduction in amine basicity (ΔpKₐ ≈ 3.14 units relative to unsubstituted piperidine), which directly lowers the risk of hERG channel blockade and influences CNS penetration [1]. The 4-bromo-2-fluorophenoxy group provides a dual-halogenation pattern—the bromine acts as a synthetic handle for diversification (e.g., Suzuki coupling), while the ortho-fluorine modulates both electronic density and metabolic stability of the aryl ether [2][3]. Compounds lacking the gem-difluoro substitution (e.g., the non-fluorinated piperidine analog CAS 684249-80-7) cannot replicate the basicity shift; compounds lacking the aryl bromide (e.g., 4-fluorophenoxy analogs) forfeit the diversification capacity; and compounds lacking the 2-fluoro substituent lose the ortho-electronic tuning. These interdependent features make simple in-class substitution scientifically unsound for applications requiring precise physicochemical or synthetic properties.

Quantitative Differentiation Evidence: 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine vs. Closest Analogs


Amine Basicity Reduction (ΔpKₐ): 4,4-Difluoropiperidine Core vs. Unsubstituted Piperidine

The 4,4-difluoropiperidine moiety reduces the conjugate acid pKₐ of the piperidine nitrogen by approximately 3.14 units compared to unsubstituted piperidine (pKₐ ≈ 10.0 → pKₐ ≈ 6.8–8.2), a shift that directly attenuates hERG channel affinity and can favorably alter CNS multiparameter optimization (MPO) scores [1]. In contrast, the closest non-fluorinated analog, 1-(3-(4-bromo-2-fluorophenoxy)propyl)piperidine (CAS 684249-80-7), retains the full basicity of the parent piperidine (pKₐ ∼10.0), resulting in a predicted >1000-fold difference in protonated fraction at physiological pH .

Medicinal chemistry Physicochemical property tuning hERG safety optimization

Dopamine D4 Receptor (D4R) Selectivity: 4,4-Difluoropiperidine Ether Scaffold vs. Other Dopamine Receptor Subtypes

The 4,4-difluoropiperidine ether scaffold, of which the target compound is a congener, has been demonstrated to confer exceptional D4 receptor selectivity. In a 2025 study, compound 14a (a 4,4-difluoropiperidine ether) exhibited a Ki of 0.3 nM for D4R and >2000-fold selectivity over D1, D2, D3, and D5 receptor subtypes [1]. This selectivity profile is a direct consequence of the 4,4-difluoropiperidine motif; non-fluorinated piperidine analogs in related chemotypes typically show substantially reduced D4R selectivity, often with Ki ratios <100-fold [2].

GPCR pharmacology Dopamine receptor selectivity Tool compound development

Synthetic Diversification Capacity: Aryl Bromide Handle vs. De-Bromo or Mono-Halogenated Analogs

The 4-bromo substituent on the phenoxy ring of the target compound serves as a traceless synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling rapid generation of diverse analog libraries from a common late-stage intermediate [1]. The closest de-bromo analog, 1-[3-(4-fluorophenoxy)propyl]-4,4-difluoropiperidine, lacks this diversification capacity entirely. The mono-bromo analog, 1-[3-(4-bromophenoxy)propyl]-4,4-difluoropiperidine, possesses the bromine handle but lacks the ortho-fluorine that electronically tunes the aryl ring . The 4-bromo-2-fluoro pattern is particularly advantageous because the fluorine atom ortho to the bromine enhances oxidative addition rates in Pd(0) catalysis [2].

Late-stage functionalization C–C cross-coupling Medicinal chemistry diversification

CNS Drug-Likeness: BBB Penetration Potential Enabled by Reduced Basicity vs. Non-Fluorinated Piperidine Analogs

The 5-substituted difluoropiperidine compound class has been explicitly claimed to possess blood-brain barrier (BBB) penetrable capability, enabling kinase inhibitor activity within the CNS [1]. The reduced amine basicity of the 4,4-difluoropiperidine core (ΔpKₐ ≈ 3.14) directly improves the CNS MPO desirability score by moving the pKₐ parameter from an undesirable range (pKₐ > 8, promoting P-glycoprotein efflux) into the optimal CNS range (pKₐ 6–8) [2]. Non-fluorinated piperidine analogs (pKₐ ∼10.0) reside in the high-basicity region associated with poor CNS penetration and increased efflux transporter recognition [2].

CNS drug discovery Blood-brain barrier penetration Multiparameter optimization (MPO)

Metabolic Stability Modulation: Ortho-Fluoro Substituent on Phenoxy Ring vs. Non-Fluorinated or Para-Only Analogs

The 2-fluoro substituent on the phenoxy ring serves a dual purpose: it increases the electron-withdrawing character of the aryl group (reducing susceptibility to CYP450-mediated oxidative metabolism at the phenoxy ring) while also creating a steric shield at the ortho position, a common metabolic soft spot for O-dealkylation [1]. The 1-[3-(4-bromophenoxy)propyl]-4,4-difluoropiperidine analog (no 2-fluoro) lacks this metabolic shielding and is predicted to undergo more rapid oxidative metabolism at the phenoxy ring . Fluorine substitution on aryl ethers has been shown to reduce intrinsic microsomal clearance by factors of 2- to 5-fold in systematic studies of fluorinated heterocyclic amines [1].

Metabolic stability Cytochrome P450 Fluorine blocking strategy

TREK-1 Homodimer vs. Heterodimer Pharmacological Differentiation: 4,4-Difluoropiperidine Ethers vs. Non-Fluorinated Piperidine Ethers

In a 2023 study of TWIK-1/TREK-1 potassium channel inhibitors, the difluoropiperidinyl-4-fluorophenoxy compound (3e) exhibited high potency against TREK-1 homodimers but significantly lower potency against TWIK-1/TREK-1 heterodimers, resulting in a lack of antidepressant-like behavioral effects [1]. In contrast, non-fluorinated piperidine-substituted compounds (2a, 2g, 2h) showed high potency against both homodimers and heterodimers, with significant antidepressant-like effects in forced swim and tail suspension tests [1]. This divergent pharmacological profile demonstrates that the 4,4-difluoropiperidine motif can functionally differentiate between closely related ion channel complexes—a property not observed with non-fluorinated piperidine analogs.

Potassium channel pharmacology TWIK-1/TREK-1 heterodimer Antidepressant target selectivity

High-Value Research and Industrial Application Scenarios for 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine


D4R-Selective Chemical Probe Development for Parkinson's Disease Dyskinesia Research

The 4,4-difluoropiperidine scaffold of the target compound aligns with the pharmacophore requirements for exceptional D4R selectivity (>2000-fold over D1-D5 subtypes; Ki = 0.3 nM for lead compound 14a) [1]. Researchers investigating D4R-mediated signaling in L-DOPA-induced dyskinesia models can leverage this scaffold to develop highly selective tool compounds, minimizing off-target dopaminergic effects that confound studies using less selective piperidine-based probes.

Late-Stage Diversification Library Synthesis via Palladium-Catalyzed Cross-Coupling

The 4-bromo-2-fluorophenoxy group serves as a competent electrophile for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1][2]. This enables a 'one-scaffold, many-analogs' strategy where a single procurement batch of the target compound can be elaborated into dozens of diverse analogs—reducing synthesis burden and accelerating SAR exploration. The ortho-fluorine enhances oxidative addition rates at Pd(0), improving coupling efficiency [2].

CNS-Penetrant Kinase Inhibitor Intermediate with Mitigated hERG Liability

The reduced amine basicity (ΔpKₐ ≈ 3.14 vs. piperidine) lowers the risk of hERG channel blockade and improves predicted CNS MPO scores [1][2]. The difluoropiperidine class has been explicitly patented for BBB-penetrant kinase inhibitors targeting VEGFR2 and SRC family kinases (FYN) for glioblastoma and brain-metastatic cancers [3]. The target compound serves as a strategic intermediate for programs requiring both CNS exposure and cardiovascular safety.

TREK-1 Homodimer-Selective Pharmacological Profiling in Neuroscience

As demonstrated by the closely related difluoropiperidinyl-4-fluorophenoxy compound (3e), 4,4-difluoropiperidine ethers can functionally discriminate between TREK-1 homodimers and TWIK-1/TREK-1 heterodimers [1]. This property makes the scaffold uniquely suited for dissecting the distinct physiological roles of potassium channel dimeric complexes in astrocyte function, neuroinflammation, and mood disorders—applications where non-fluorinated piperidine analogs fail to provide the requisite selectivity.

Quote Request

Request a Quote for 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.